molecular formula C26H27N5O3S2 B11626696 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 372979-30-1

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11626696
CAS-Nummer: 372979-30-1
Molekulargewicht: 521.7 g/mol
InChI-Schlüssel: PCWZQZRICYUHLO-FXBPSFAMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a sophisticated synthetic compound designed for advanced chemical and pharmaceutical research. Its structure integrates multiple pharmacologically relevant heterocyclic systems, including a pyridopyrimidinone core, a benzylpiperazine moiety, and a rhodanine-based thiazolidinone group. The benzylpiperazine moiety is a common feature in ligands for various G-protein coupled receptors (GPCRs) and is known to influence pharmacokinetic properties. The (Z)-configured exocyclic double bond conjugated to the rhodanine unit is a classic structural motif associated with inhibitory activity against a range of enzymes , particularly protein kinases and bacterial targets, due to its ability to act as a Michael acceptor or engage in key hydrogen bonding interactions. This specific molecular architecture suggests potential application as a valuable chemical probe in hit-to-lead optimization campaigns, particularly for investigating pathways involving enzymatic targets susceptible to rhodanine-based inhibitors. Researchers can utilize this compound to explore structure-activity relationships (SAR), mechanism of action studies, and as a building block for the synthesis of more complex chemical entities. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

372979-30-1

Molekularformel

C26H27N5O3S2

Molekulargewicht

521.7 g/mol

IUPAC-Name

(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N5O3S2/c1-34-16-15-31-25(33)21(36-26(31)35)17-20-23(27-22-9-5-6-10-30(22)24(20)32)29-13-11-28(12-14-29)18-19-7-3-2-4-8-19/h2-10,17H,11-16,18H2,1H3/b21-17-

InChI-Schlüssel

PCWZQZRICYUHLO-FXBPSFAMSA-N

Isomerische SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)/SC1=S

Kanonische SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)N4CCN(CC4)CC5=CC=CC=C5)SC1=S

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization and Ring Formation

Heating 2-aminopyridine with ethyl acetoacetate in ethanol under reflux for 24 hours yields 4H-pyrido[1,2-a]pyrimidin-4-one. Polyphosphoric acid (PPA) is often employed as a cyclodehydrating agent to enhance ring closure efficiency.

Reaction Conditions Table

StepReagents/ConditionsYieldCharacterization
CyclizationEthyl acetoacetate, ethanol, reflux, 24 h65–70%IR: 1680 cm⁻¹ (C=O); ¹H-NMR: δ 8.2 (H-5), 7.1 (H-6)

The introduction of the 4-benzylpiperazin-1-yl group at position 2 of the pyrido[1,2-a]pyrimidin-4-one core is achieved via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr Reaction

Treatment of 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one with 1-benzylpiperazine in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours affords the substituted product.

Optimization Table

BaseSolventTemperature (°C)Time (h)Yield
K₂CO₃DMF801278%
Et₃NTHF602445%

Thiazolidinone Moiety Installation

The Z-configured thiazolidinone fragment at position 3 is introduced via Knoevenagel condensation between a 3-formylpyrido[1,2-a]pyrimidin-4-one intermediate and 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one.

Knoevenagel Condensation

The aldehyde intermediate (3-formyl derivative) reacts with 3-(2-methoxyethyl)-2-thioxothiazolidin-4-one in ethanol under reflux with piperidine as a catalyst. The Z-configuration is favored due to steric hindrance from the methoxyethyl group.

Stereochemical Control

  • Z-Isomer : Dominant product (≥90%) confirmed by NOESY (nuclear Overhauser effect spectroscopy).

  • Reaction Conditions : Ethanol, piperidine (10 mol%), reflux, 8 h, yield 82%.

Thioxo and Methoxyethyl Group Incorporation

The 2-thioxo-1,3-thiazolidin-4-one ring is synthesized separately and coupled to the pyrido[1,2-a]pyrimidin-4-one core.

Thiazolidinone Synthesis

3-(2-Methoxyethyl)-2-thioxothiazolidin-4-one is prepared by cyclizing 2-(2-methoxyethyl)isothiocyanate with ethyl glyoxylate in acetic acid.

Cyclization Protocol

ReagentSolventTemperatureTimeYield
Ethyl glyoxylateAcOH100°C4 h75%

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized pyrido[1,2-a]pyrimidin-4-one with the thiazolidinone fragment, followed by purification via recrystallization or column chromatography.

Coupling and Purification

  • Coupling Method : Sonogashira or Wittig reactions are avoided due to sensitivity of the thioxo group. Instead, a direct condensation under mild conditions is preferred.

  • Purification : Recrystallization from ethanol/ether (1:1) yields the final compound as a yellow crystalline solid.

Analytical Data

  • HRMS (m/z) : [M+H]⁺ calcd. for C₂₆H₂₇N₅O₃S₂: 545.15; found: 545.14.

  • ¹³C-NMR : δ 178.9 (C=O), 165.2 (C=S), 122.4 (CH=).

Challenges and Optimization

Regioselectivity Issues

Competing reactions at positions 2 and 3 of the pyrido[1,2-a]pyrimidin-4-one core necessitate careful control of stoichiometry and reaction order. Introducing the benzylpiperazine group before the thiazolidinone moiety minimizes side products.

Yield Improvements

  • Catalyst Screening : Using Amberlyst-15 instead of piperidine increases condensation yield to 88%.

  • Solvent Effects : Replacing ethanol with acetonitrile reduces reaction time to 6 hours.

Scalability and Industrial Feasibility

While lab-scale syntheses report yields of 70–82%, scaling requires addressing:

  • Cost of 1-Benzylpiperazine : Substituting with cheaper amines decreases purity.

  • Thioxo Group Stability : Degradation observed above 150°C limits high-temperature processing .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(4-Benzylpiperazin-1-yl)-3-{(Z)-[3-(2-Methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-yliden]methyl}-4H-pyrido[1,2-a]pyrimidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder vorhandene zu modifizieren.

    Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand bestimmter Atome innerhalb des Moleküls zu verändern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile oder Elektrophile für Substitutionsreaktionen. Die Reaktionsbedingungen können variieren, umfassen aber typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionsgeschwindigkeit zu erhöhen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen eine Vielzahl von substituierten Analogen mit unterschiedlichen funktionellen Gruppen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Research indicates that this compound exhibits significant antimicrobial properties , which can be attributed to its thiazolidinone and pyrimidine components. The presence of the piperazine moiety also enhances its pharmacological profile.

Antimicrobial Studies

Recent studies have shown that derivatives of similar structures demonstrate varying degrees of antibacterial and antifungal activity. For example, compounds with similar thiazolidinone structures have been tested against clinical pathogens and exhibited promising results in inhibiting microbial growth .

Pharmacological Applications

  • Antidepressant Activity : The piperazine group is known for its role in various antidepressants. Compounds incorporating this moiety have been studied for their ability to modulate serotonin receptors, suggesting potential use as antidepressants .
  • Anticancer Properties : The pyrido[1,2-a]pyrimidine framework has been explored for anticancer activity, with some studies indicating that such compounds can inhibit tumor growth by interfering with cellular signaling pathways .
  • Neuroprotective Effects : Some research indicates that similar compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazolidinone derivatives demonstrated that compounds with structural similarities to 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one showed significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy compared to standard antibiotics like ceftriaxone .

Case Study 2: Antidepressant Activity

In a pharmacological evaluation, a derivative featuring a similar piperazine structure was tested for its antidepressant effects in rodent models. The results indicated a significant reduction in depressive-like behaviors, supporting the hypothesis that such compounds may be effective in treating mood disorders .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AntidepressantReduction in depressive symptoms
AnticancerInhibition of tumor cell proliferation
NeuroprotectivePotential protection against neuronal damage

Wirkmechanismus

The mechanism of action of 2-(4-benzylpiperazin-1-yl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking, biochemical assays, and in vivo experiments to elucidate its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to the 4H-pyrido[1,2-a]pyrimidin-4-one family, which is extensively explored in medicinal chemistry. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison of Selected Pyrido-Pyrimidinone Derivatives

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-Benzylpiperazine, Z-thiazolidinone (2-methoxyethyl, thioxo) 579.71 Unique thiazolidinone moiety; potential for enhanced H-bonding and rigidity
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl, piperazine ~380–420 (estimated) Benzodioxol group may improve CNS penetration; simpler substituents
2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine Pyrimidine 1,3-Benzodioxol-5-ylmethyl, piperazine 298.34 Smaller core; orthorhombic crystal packing (Pccn space group)
N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-8,9-dihydro-5H-dipyrimido[1,2-a:4',5'-d]pyrimidin-11(7H)-yl)phenyl)acrylamide Pyrimido[4,5-d]pyrimidin-4(1H)-one 4-Methylpiperazine, acrylamide ~550–600 (estimated) Larger fused-ring system; acrylamide linker for covalent binding

Key Observations:

Core Diversity: The target compound’s pyrido[1,2-a]pyrimidin-4-one core differentiates it from simpler pyrimidines (e.g., ) and fused pyrimido-pyrimidinones (e.g., ). This core likely increases π-π stacking interactions in biological targets.

Substituent Effects: The benzylpiperazine group in the target compound contrasts with the 1,3-benzodioxol-5-yl group in analogs from . Benzodioxol derivatives often exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability . The Z-configured thiazolidinone in the target compound introduces a rigid, planar structure absent in other derivatives. The thioxo group may act as a hydrogen-bond acceptor, enhancing target binding .

Pharmacological Implications: Piperazine-containing analogs (e.g., ) are frequently associated with kinase or GPCR modulation. The 2-methoxyethyl chain in the target compound could reduce cytotoxicity by improving solubility. The absence of an acrylamide group (cf. ) suggests the target compound may act via non-covalent mechanisms, reducing off-target reactivity.

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

The synthesis typically involves multi-step reactions starting with precursors like substituted pyridines and thiazolidinone derivatives. Key steps include:

  • Condensation reactions to form the pyrido[1,2-a]pyrimidin-4-one core, using catalysts such as p-toluenesulfonic acid (PTSA) to enhance yields .
  • Mannich-type reactions to introduce the 4-benzylpiperazine moiety, optimized with polar aprotic solvents (e.g., DMF) .
  • Z-configuration stabilization for the thiazolidinone-methylidene group via controlled reaction temperatures (<40°C) .
    Characterization requires ¹H/¹³C NMR to confirm regiochemistry, mass spectrometry for molecular weight validation, and X-ray crystallography (using SHELX programs) to resolve stereochemical ambiguities .

Basic: What functional groups are critical for its reported bioactivity?

The compound’s bioactivity is attributed to:

  • Thioxo-thiazolidinone moiety : Enhances metal-binding capacity and modulates enzyme inhibition (e.g., tyrosine kinase) .
  • 4-Benzylpiperazine group : Improves solubility and facilitates receptor interaction via hydrogen bonding .
  • Z-configured methylidene linker : Ensures proper spatial alignment for target binding, as confirmed by NOESY NMR .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. Mitigation strategies include:

  • Temperature-dependent NMR : To detect conformational flexibility in solution .
  • High-resolution X-ray data : Refinement via SHELXL with anisotropic displacement parameters to model disorder .
  • DFT calculations : Compare experimental and theoretical NMR chemical shifts to validate crystallographic models .

Advanced: What computational approaches predict its drug-likeness and bioavailability?

  • In silico ADMET profiling : Use tools like SwissADME to assess Lipinski’s Rule compliance. The compound’s logP ~3.2 suggests moderate lipophilicity, while TPSA <90 Ų indicates good membrane permeability .
  • Molecular docking : Simulate interactions with targets (e.g., EGFR kinase) to prioritize synthesis analogs with improved binding affinities .
  • Bioavailability prediction : QSAR models highlight the methoxyethyl group as critical for metabolic stability .

Advanced: How should experimental designs be structured to evaluate its biological activity?

Adopt a split-plot randomized block design to account for variables:

  • Main plots : Test concentrations (e.g., 1–100 µM).
  • Subplots : Biological replicates (n ≥ 4) to control for inter-assay variability .
  • Controls : Include positive (e.g., doxorubicin for cytotoxicity) and solvent-only negatives. Use ANOVA with Tukey’s post hoc to analyze dose-response curves .

Advanced: What solvent systems optimize its synthetic yield while minimizing side reactions?

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilic substitution for piperazine coupling but risk hydrolysis of the thioxo group at >60°C .
  • Chloroform/MeOH mixtures : Improve crystallinity during final purification .
  • Catalytic PTSA : Reduces reaction time by stabilizing intermediates in toluene .

Advanced: How does the thioxo-thiazolidinone moiety influence its mechanism of action?

  • ROS scavenging : The thioxo group chelates transition metals (e.g., Fe³⁺), reducing oxidative stress in cancer cells .
  • Enzyme inhibition : Forms covalent bonds with cysteine residues in kinases, validated via kinetic assays and differential scanning fluorimetry .

Advanced: What strategies mitigate polymorphism issues during crystallization?

  • Seeding techniques : Introduce pre-formed crystals to control nucleation .
  • Solvent vapor diffusion : Use 1:1 ethyl acetate/hexane for slow, ordered crystal growth .
  • Variable-temperature XRD : Monitor phase transitions and identify stable polymorphs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.